(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}[(4-nitrophenyl)methoxy]amine
Description
(Z)-{2-(4-Chlorophenyl)cyclopropylmethylidene}[(4-nitrophenyl)methoxy]amine (CAS: 338962-88-2) is a structurally complex organic compound with the molecular formula C₂₄H₂₁ClN₂O₄ and a molar mass of 436.89 g/mol . It features a cyclopropane ring fused to a 4-chlorophenyl group, a 4-methoxyphenyl substituent, and a 4-nitrobenzyl oxime moiety. The (Z) configuration indicates the spatial arrangement of substituents around the imine double bond.
Properties
IUPAC Name |
(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-methoxyphenyl)-N-[(4-nitrophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4/c1-30-21-12-6-18(7-13-21)24(23-14-22(23)17-4-8-19(25)9-5-17)26-31-15-16-2-10-20(11-3-16)27(28)29/h2-13,22-23H,14-15H2,1H3/b26-24+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCQIYANENDXBU-SHHOIMCASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3CC3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OCC2=CC=C(C=C2)[N+](=O)[O-])/C3CC3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-nitrophenyl)methoxy]amine typically involves multiple steps, starting with the preparation of the cyclopropyl and phenyl intermediates. The key steps include:
Formation of the Cyclopropyl Intermediate: This can be achieved through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.
Attachment of the Chlorophenyl Group: This step involves a substitution reaction where the chlorophenyl group is introduced to the cyclopropyl intermediate.
Formation of the Methoxyphenyl Intermediate: This involves the methoxylation of a phenyl ring, typically using methanol and a catalyst.
Coupling of Intermediates: The final step involves coupling the cyclopropyl and methoxyphenyl intermediates with the nitrophenyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound can be used to study the effects of cyclopropyl and phenyl groups on biological activity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its various functional groups allow for the modulation of its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-nitrophenyl)methoxy]amine involves its interaction with specific molecular targets. The cyclopropyl and phenyl groups can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound is compared to structurally related derivatives with chloro-, nitro-, and methoxy-substituted aromatic systems:
(4-Chloro-3-nitro-benzylidene)-[4-(2-methoxyphenyl)piperazin-1-yl]-amine (CAS: 315216-82-1, C₁₈H₁₈ClN₃O₃ )
- Key features : Benzylidene amine linked to a piperazine ring substituted with a 2-methoxyphenyl group.
- Differences : Lacks the cyclopropane ring and oxime group present in the main compound. The nitro group is positioned at the 3-position on the benzene ring instead of the 4-position .
(Z)-1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine (CAS: 320422-63-7, C₁₇H₁₈ClNO₄S) Key features: Sulfonyl group attached to a 4-methoxyphenylmethyl chain.
[(2-Chlorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine (CAS: Unavailable, C₁₅H₁₅ClN₂O₃ )
- Key features : Bis-aryl methylamine with nitro and methoxy groups.
- Differences : Simpler amine backbone without cyclopropane or oxime functionalities .
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine (CAS: 868214-04-4, C₂₀H₂₂ClN₃O₅S₂ )
- Key features : Thiazole core with dual sulfonyl groups.
- Differences : Heterocyclic thiazole ring instead of an oxime, introducing distinct steric and electronic profiles .
Physicochemical Properties
*Calculated molar mass for C₁₈H₁₈ClN₃O₃ (12×18 + 1×18 + 35.45 + 14×3 + 16×3 = 359.45 g/mol). Discrepancy suggests possible data variation in sources.
Functional Group Analysis
- Methoxy Groups : Common in all except the thiazole sulfonamide , enhancing solubility via polar interactions.
- Chlorophenyl Groups : Ubiquitous, influencing lipophilicity and π-π stacking interactions.
- Unique Features : The main compound’s oxime and cyclopropane groups distinguish it from amines, sulfonamides, and thiazoles in analogs. Cyclopropane introduces ring strain, possibly affecting conformational flexibility .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Substituent Positioning
Biological Activity
The compound (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-nitrophenyl)methoxy]amine is a complex organic molecule with potential therapeutic applications. Its structure includes various pharmacologically relevant moieties, such as chlorophenyl, methoxy, and nitrophenyl groups, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a cyclopropyl ring and multiple aromatic substituents, which are often associated with diverse biological activities.
Biological Activity Overview
The biological activity of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-nitrophenyl)methoxy]amine can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives with chlorophenyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes. Studies on related compounds indicate strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in neurodegenerative diseases and urea cycle disorders, respectively .
- Anticancer Potential : The presence of nitrophenyl and methoxy groups in the structure may enhance anticancer properties. Research has highlighted that similar compounds exhibit antiproliferative effects against various cancer cell lines .
The mechanisms through which (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-nitrophenyl)methoxy]amine exerts its biological effects include:
- Interaction with Biological Targets : Molecular docking studies suggest that the compound can bind effectively to specific protein targets, influencing their activity. For example, docking studies have indicated favorable interactions with amino acids involved in enzyme active sites .
- Antioxidant Activity : Some derivatives have shown potential antioxidant properties, which can help mitigate oxidative stress-related damage in cells .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation, further supporting its therapeutic potential .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial properties of synthesized compounds similar to (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-nitrophenyl)methoxy]amine, researchers found that several derivatives exhibited significant inhibition zones against Salmonella typhi and Bacillus subtilis. The most active compounds demonstrated IC50 values below 10 µg/mL, indicating potent antimicrobial efficacy .
Case Study 2: Enzyme Inhibition Assays
Another study focused on the enzyme inhibitory activity of related compounds. The synthesized derivatives showed IC50 values for AChE inhibition ranging from 1.5 to 5 µg/mL, suggesting a strong potential for treating conditions like Alzheimer's disease through cholinergic modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
